N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide
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Overview
Description
N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide is an organic compound that features a unique structure combining an oxolane ring, a phenylethyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and a suitable nucleophile.
Formation of the But-2-ynamide Moiety: The but-2-ynamide moiety can be synthesized through the reaction of an alkyne with an amide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halides, acids, or bases depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide: Similar structure but with a double bond instead of a triple bond.
N-(Oxolan-3-yl)-N-(2-phenylethyl)butanamide: Similar structure but fully saturated.
N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamine: Similar structure but with an amine group.
Uniqueness
N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide is unique due to its combination of an oxolane ring, a phenylethyl group, and a but-2-ynamide moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-16(18)17(15-10-12-19-13-15)11-9-14-7-4-3-5-8-14/h3-5,7-8,15H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENCAQIKBQRHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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